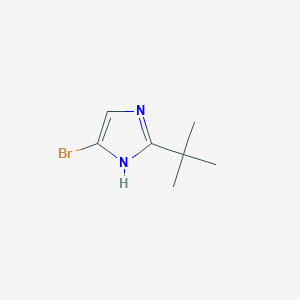
Butyl-(6-chloro-4-trifluoromethyl-pyridin-2-YL)-amine
Vue d'ensemble
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds include 4-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-morpholine and (6-Chloro-4-(trifluoromethyl)pyridin-2-yl) hydrazine .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “Butyl-(6-chloro-4-trifluoromethyl-pyridin-2-YL)-amine” would have a pyridine ring with a trifluoromethyl group and a chlorine atom attached to it .
Applications De Recherche Scientifique
Synthetic Chemistry
- Synthesis of N,N'-Dialkyl-2,11-Diaza3.3pyridinophanes : A study by Che et al. (1994) detailed a simple synthetic route to N,N'-dialkyl-2,11-diaza3.3pyridinophanes, showcasing the use of 2,6-bis(bromomethyl)pyridine with primary amines. The macrocyclic compounds and their copper(II) derivatives were characterized, providing insights into their structural and potentially catalytic properties (Che et al., 1994).
Catalysis
- Group 10 Metal Aminopyridinato Complexes : Deeken et al. (2006) synthesized a series of group 10 metal aminopyridinato complexes, including those with (4-methyl-pyridin-2-yl)(trimethylsilanyl)amine and tert-butyl(4-methyl-pyridin-2-yl)amine. These complexes were explored as catalysts for aryl-Cl activation and hydrosilane polymerization, highlighting their potential in facilitating various organic transformations (Deeken et al., 2006).
Materials Science
- Solvent and Co-catalyst Dependent Polymerization : A study by Obuah et al. (2014) on the polymerization of ethylene using nickel(II) catalysis demonstrated the impact of solvent and co-catalyst on the product. The study underscored the versatility of pyrazolylamine ligands in tailoring polymerization outcomes, indicating potential applications in the development of new polymeric materials (Obuah et al., 2014).
Structural Studies
- Crystal and Molecular Structures : A study by Odell et al. (2007) on benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomeric compounds provided detailed crystallographic data, shedding light on conformational preferences and supramolecular interactions. Such insights are crucial for understanding the reactivity and potential applications of these compounds in more complex systems (Odell et al., 2007).
Mécanisme D'action
Mode of Action
It is known that trifluoromethyl group-containing compounds often exhibit numerous pharmacological activities .
Biochemical Pathways
Trifluoromethylpyridine derivatives have been found to be active in the agrochemical and pharmaceutical industries, suggesting they may interact with a variety of biochemical pathways .
Propriétés
IUPAC Name |
N-butyl-6-chloro-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClF3N2/c1-2-3-4-15-9-6-7(10(12,13)14)5-8(11)16-9/h5-6H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKGUEUHXIHINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxo-1,8-dioxa-4,11-diaza-spiro[5.6]dodecane-11-carboxylic acid tert-butyl ester](/img/structure/B1374802.png)
![Cis-Tert-Butyl8-Oxo-3,3A,8,8A-Tetrahydroindeno[2,1-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1374803.png)
![1'-Acetyl-[1,4'-bipiperidine]-4-carboxylic acid](/img/structure/B1374804.png)
![{2-[(4-Benzylphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1374805.png)


![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B1374809.png)


![6-Boc-2-hydroxy-6-azaspiro[3.5]nonane](/img/structure/B1374812.png)
![6-Benzyl 2-tert-butyl 10-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1374816.png)
![5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B1374818.png)